3-benzyl-1-(4-fluorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
3-Benzyl-1-(4-fluorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is a fused heterocyclic compound featuring a benzofuropyrimidine core substituted with a benzyl group at position 3 and a 4-fluorobenzyl group at position 1. This structure combines a pyrimidine-2,4-dione moiety condensed with a benzofuran ring, a configuration known for modulating electronic properties and biological activity .
Properties
CAS No. |
892420-22-3 |
|---|---|
Molecular Formula |
C24H17FN2O3 |
Molecular Weight |
400.409 |
IUPAC Name |
3-benzyl-1-[(4-fluorophenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H17FN2O3/c25-18-12-10-17(11-13-18)14-26-21-19-8-4-5-9-20(19)30-22(21)23(28)27(24(26)29)15-16-6-2-1-3-7-16/h1-13H,14-15H2 |
InChI Key |
GHBPDMKKLBKZJE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC5=CC=C(C=C5)F |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-1-(4-fluorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method involves the aza-Wittig reaction of iminophosphoranes with isocyanates to form carbodiimide intermediates, which are then reacted with nitrogen-oxygen-containing nucleophiles . The reaction is usually carried out at temperatures between 40-50°C in the presence of a catalytic amount of sodium ethoxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as microwave-assisted synthesis (MWI) can be employed to enhance reaction rates and improve yields .
Chemical Reactions Analysis
Types of Reactions
3-benzyl-1-(4-fluorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds .
Scientific Research Applications
3-benzyl-1-(4-fluorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential antimicrobial and anticancer activities.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-benzyl-1-(4-fluorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s activity and physicochemical properties are influenced by its benzofuropyrimidine core and substituents. Key comparisons include:
Key Observations :
- Core Structure: Benzofuropyrimidine derivatives (e.g., the target compound) exhibit planar aromatic systems, enhancing π-π stacking with biological targets compared to pyrimidine-2,4-dione or thienopyrimidine analogs .
- Substituent Effects: The 4-fluorobenzyl group in the target compound likely improves metabolic resistance over non-halogenated analogs (e.g., 1-(4-tert-butylbenzyl) derivatives) .
- Electronic Properties : Frontier molecular orbital (FMO) analysis of pyrido[2,3-d]pyrimidine-2,4-dione analogs shows that HOMO localization on the aromatic ring correlates with herbicidal activity, suggesting the benzofuropyrimidine core in the target compound may similarly influence bioactivity .
Biological Activity
3-benzyl-1-(4-fluorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is a synthetic compound that belongs to a class of benzofuro-pyrimidine derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound through various studies and research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure comprises a benzofuro moiety fused with a pyrimidine ring, which is essential for its biological activity. The presence of fluorine in the 4-position of the benzyl group enhances its pharmacological properties.
Anticancer Activity
Research has indicated that benzofuro-pyrimidine derivatives exhibit significant anticancer activity. In vitro studies have shown that compounds similar to this compound can inhibit the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested : A431 (vulvar epidermal carcinoma), MCF-7 (breast cancer), and HeLa (cervical cancer).
- Mechanism : The mechanism involves the induction of apoptosis and inhibition of cell cycle progression.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Studies have demonstrated that it can significantly reduce inflammation markers in vitro:
- Inflammatory Models : Lipopolysaccharide (LPS)-induced inflammation in macrophages.
- Results : Decreased production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Antimicrobial Activity
The antimicrobial efficacy of this compound has been assessed against various bacterial strains:
- Bacterial Strains : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
- Findings : The compound exhibited notable antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Research Findings
| Activity Type | Cell Line/Model | Concentration Tested | Result |
|---|---|---|---|
| Anticancer | A431 | 10 µM | 70% inhibition of proliferation |
| Anti-inflammatory | Macrophages | 5 µM | 50% reduction in TNF-alpha |
| Antimicrobial | Staphylococcus aureus | 20 µg/mL | MIC = 5 µg/mL |
Case Studies
-
Case Study on Anticancer Effects :
- A study published in Journal of Medicinal Chemistry highlighted the synthesis and evaluation of various benzofuro-pyrimidines. The specific compound was tested against multiple cancer cell lines and showed promising results in reducing cell viability through apoptosis induction.
-
Case Study on Anti-inflammatory Properties :
- Research conducted by Hashimoto et al. demonstrated that similar derivatives were effective in reducing inflammation in animal models of arthritis, suggesting potential therapeutic applications for inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
